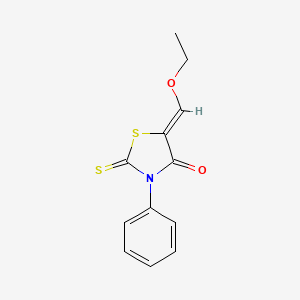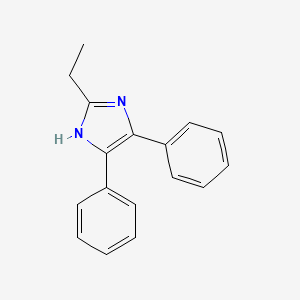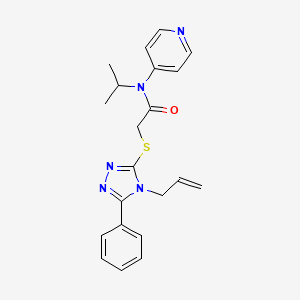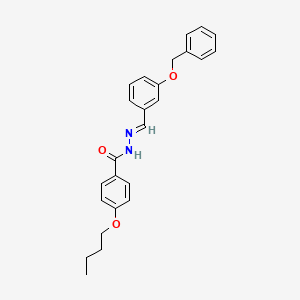![molecular formula C12H11ClN2O2S3 B12007665 Methyl ({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate CAS No. 763111-35-9](/img/structure/B12007665.png)
Methyl ({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is an organic compound featuring a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form 1,3,4-thiadiazole-2-thiol.
Attachment of the Chlorobenzyl Group: The 1,3,4-thiadiazole-2-thiol is then reacted with 2-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to form 5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole.
Esterification: Finally, the compound is esterified with methyl bromoacetate in the presence of a base, such as potassium carbonate, to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems for reagent addition and product isolation would be essential to ensure consistency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the chlorobenzyl group, potentially leading to the formation of dihydrothiadiazoles or dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazoles or dechlorinated derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, Methyl ({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise due to its potential biological activities. Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties . Researchers are investigating its efficacy in these areas, aiming to develop new therapeutic agents.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism by which Methyl ({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate exerts its effects is primarily through its interaction with biological targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
類似化合物との比較
Similar Compounds
5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole: Lacks the ester group but shares the core structure.
Methyl 5-[(benzylsulfanyl)-1,3,4-thiadiazol-2-yl}sulfanyl)acetate: Similar structure but without the chlorine atom on the benzyl group.
Uniqueness
Methyl ({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is unique due to the presence of both the chlorobenzyl and ester groups, which may confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
763111-35-9 |
|---|---|
分子式 |
C12H11ClN2O2S3 |
分子量 |
346.9 g/mol |
IUPAC名 |
methyl 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C12H11ClN2O2S3/c1-17-10(16)7-19-12-15-14-11(20-12)18-6-8-4-2-3-5-9(8)13/h2-5H,6-7H2,1H3 |
InChIキー |
BWSFZJZYSKUEIR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12007594.png)

![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12007600.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12007604.png)



![[1-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12007619.png)


![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12007638.png)
![2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-ethoxyphenyl)ethanone](/img/structure/B12007646.png)
![3-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B12007663.png)

